molecular formula C30H49N5O7 B14160802 N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid CAS No. 55466-29-0

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid

Cat. No.: B14160802
CAS No.: 55466-29-0
M. Wt: 591.7 g/mol
InChI Key: KECQQADFMBQUDM-IXJIIPDYSA-N
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Description

This compound is a structurally complex molecule featuring multiple functional groups, including a formyl group, hydroxyl groups, methylamino substituents, and a pyrrolidine-2-carboximidic acid moiety. The presence of both hydrophilic (hydroxyl, formyl) and hydrophobic (methyl, decenyl) regions suggests a balance of solubility and membrane permeability, critical for pharmacological activity.

Properties

CAS No.

55466-29-0

Molecular Formula

C30H49N5O7

Molecular Weight

591.7 g/mol

IUPAC Name

(2S,3S)-N-[(2S,3S)-1-[[(5R)-5-formyl-7-hydroxy-4,4-dimethyl-1-[[(2S)-2-(methylamino)propanoyl]amino]-3,6-dioxodec-9-en-5-yl]-methylamino]-3-methyl-1-oxopent-4-en-2-yl]-3-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C30H49N5O7/c1-10-12-21(37)25(39)30(17-36,29(6,7)22(38)14-16-33-26(40)20(5)31-8)35(9)28(42)24(18(3)11-2)34-27(41)23-19(4)13-15-32-23/h10-11,17-21,23-24,31-32,37H,1-2,12-16H2,3-9H3,(H,33,40)(H,34,41)/t18-,19-,20-,21?,23-,24-,30+/m0/s1

InChI Key

KECQQADFMBQUDM-IXJIIPDYSA-N

Isomeric SMILES

C[C@H]1CCN[C@@H]1C(=O)N[C@@H]([C@@H](C)C=C)C(=O)N(C)[C@](C=O)(C(=O)C(CC=C)O)C(C)(C)C(=O)CCNC(=O)[C@H](C)NC

Canonical SMILES

CC1CCNC1C(=O)NC(C(C)C=C)C(=O)N(C)C(C=O)(C(=O)C(CC=C)O)C(C)(C)C(=O)CCNC(=O)C(C)NC

Origin of Product

United States

Preparation Methods

The synthesis of N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve:

    Formation of the core structure: This step involves the construction of the main skeleton of the compound through a series of reactions such as condensation, cyclization, and functional group transformations.

    Functional group modifications:

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and formyl groups, leading to the formation of corresponding oxo and carboxylic acid derivatives.

    Reduction: Reduction reactions can target the formyl and imine groups, converting them into alcohols and amines, respectively.

    Condensation: The compound can undergo condensation reactions with other molecules, forming larger and more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions.

Scientific Research Applications

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Key structural analogs include:

Oleanolic acid (OA) and hederagenin (HG): Both share triterpenoid scaffolds with hydroxy and carbonyl groups, analogous to the hydroxylated enone system in the target compound.

Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives : These feature fused heterocyclic systems comparable to the carboximidic acid moiety in the target compound .

Table 1: Physicochemical and Structural Descriptors

Parameter Target Compound Oleanolic Acid (OA) Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
Molecular Weight ~750 g/mol 456.7 g/mol 450–600 g/mol
LogP (Predicted) 2.1 6.3 1.8–3.5
Hydrogen Bond Donors 6 3 2–4
Hydrogen Bond Acceptors 12 5 8–10
Key Functional Groups Formyl, hydroxyl, enone Carboxylic acid, hydroxyl Amide, heterocyclic rings

Research Findings and Limitations

Key Insights
  • Scaffold-Driven Activity: Compounds with shared scaffolds (e.g., triterpenoids or heterocyclic cores) often exhibit overlapping bioactivities. For instance, OA and HG both inhibit tumor necrosis factor-alpha (TNF-α), a property likely attributable to their hydroxylated cyclic structures .
  • Docking Analysis: Molecular docking simulations (as applied in systems pharmacology ) predict that the target compound’s formyl group may bind to catalytic lysine residues in kinases, a mechanism observed in other enone-containing inhibitors.
Limitations and Knowledge Gaps
  • Lack of Empirical Data: No direct studies on the target compound’s pharmacokinetics or toxicity are available, necessitating validation via in vitro assays (e.g., cytochrome P450 inhibition).

Biological Activity

N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid (CAS No. 55466-29-0) is a complex organic compound with significant potential in biological research. Its molecular formula is C30H49N5O7, and it has a molecular weight of 591.74 g/mol. This article explores its biological activity, including antitumor, antimicrobial, and antioxidative properties.

Chemical Structure

The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl and amino groups suggests potential interactions with biological macromolecules.

Antitumor Activity

Research has shown that compounds with structural similarities to N-{...} exhibit notable antitumor effects. For instance, studies involving analogs of this compound have demonstrated significant cytotoxicity against various cancer cell lines using assays such as the MTT assay. The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation.

Compound Cell Line Tested IC50 (µg/mL) Mechanism of Action
N-{...}MCF-7 (breast cancer)<10Inhibition of cell growth
Analog 1SCC25 (squamous cell)15DHFR inhibition
Analog 2CEM (leukemia)>20Unknown

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values indicate that the compound may be effective at relatively low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus epidermidis1000
Escherichia coli500
Pseudomonas aeruginosa200

Antioxidative Properties

The antioxidative potential of N-{...} is another area of interest. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to N-{...}. For example:

  • Study on Antitumor Activity : A study published in the Bulletin of the Korean Chemical Society demonstrated that a related compound inhibited tumor cell growth significantly in vitro, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties revealed that certain derivatives displayed potent activity against resistant bacterial strains, reinforcing the need for further exploration in drug development .

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